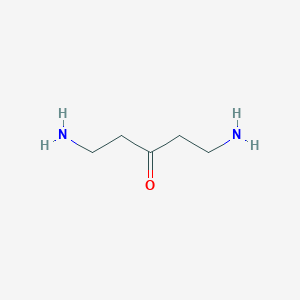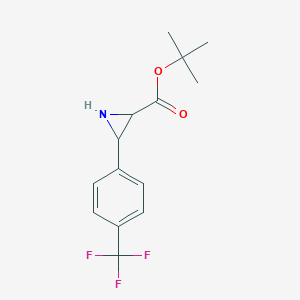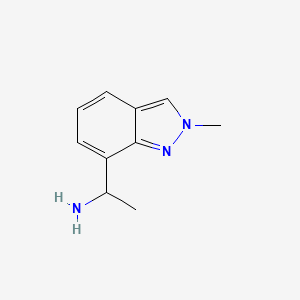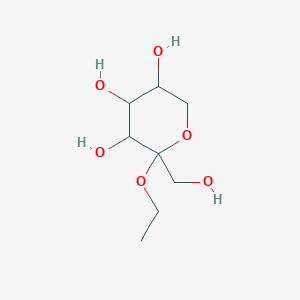
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- is a fluorinated alkane with the molecular formula C19H18F14I2. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical and physical properties. It is a member of the nonadecane family, which consists of hydrocarbons with 19 carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- typically involves the fluorination and iodination of nonadecane. The process begins with the selective fluorination of nonadecane using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent like iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and maximizes yield.
Análisis De Reacciones Químicas
Types of Reactions
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-fluorinated and non-iodinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated or iodinated derivatives, while reduction and oxidation reactions can produce hydrocarbons or oxygenated compounds.
Aplicaciones Científicas De Investigación
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine and iodine content.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in radiotherapy.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- exerts its effects is primarily related to its fluorine and iodine atoms. These atoms can interact with various molecular targets and pathways, including:
Hydrophobic Interactions: The fluorine atoms increase the hydrophobicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes.
Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.
Electron-Withdrawing Effects: The fluorine atoms can withdraw electron density from adjacent atoms, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- can be compared with other fluorinated and iodinated alkanes, such as:
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-: Lacks the iodine atoms, resulting in different chemical and physical properties.
Nonadecane, 5,15-diiodo-: Lacks the fluorine atoms, leading to reduced hydrophobicity and different reactivity.
Perfluorononadecane: Fully fluorinated nonadecane, which has distinct properties due to the absence of hydrogen atoms.
The uniqueness of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- lies in its combination of fluorine and iodine atoms, which impart a unique set of properties and reactivity patterns.
Propiedades
| 1980064-71-8 | |
Fórmula molecular |
C19H24F14I2 |
Peso molecular |
772.2 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodononadecane |
InChI |
InChI=1S/C19H24F14I2/c20-14(21,16(24,25)18(28,29)30)10-12(34)8-6-4-2-1-3-5-7-9-13(35)11-15(22,23)17(26,27)19(31,32)33/h12-13H,1-11H2 |
Clave InChI |
KOIUXUTVKCGPFE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I)CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)




![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)

![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
